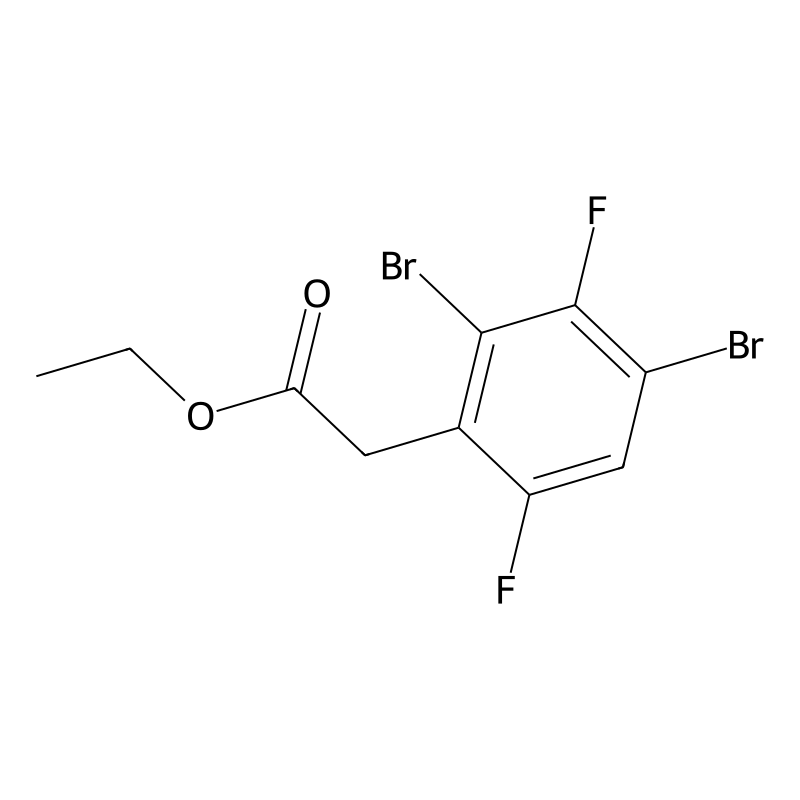

Ethyl 2,4-dibromo-3,6-difluorophenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2,4-dibromo-3,6-difluorophenylacetate (CAS: 1803715-63-0) is a highly functionalized, polyhalogenated building block designed for precision organic synthesis and medicinal chemistry. Featuring a strategically substituted phenyl ring with two orthogonal reactivity sites (bromines at the 2- and 4-positions) and two electron-withdrawing fluorine atoms (at the 3- and 6-positions), this compound provides exceptional control over both steric and electronic properties during complex molecule assembly [1]. The ethyl ester moiety ensures high solubility in aprotic solvents and protects the carboxylic acid during transition-metal-catalyzed cross-coupling reactions, making it a critical precursor for the scalable manufacturing of complex active pharmaceutical ingredients (APIs) and advanced functional materials.

Attempting to substitute Ethyl 2,4-dibromo-3,6-difluorophenylacetate with non-fluorinated analogs (such as ethyl 2,4-dibromophenylacetate) or the free acid variant (CAS: 1806305-94-1) introduces severe process and performance liabilities. The absence of the 3,6-difluoro motif drastically alters the pKa of the benzylic protons, forcing the use of strict cryogenic conditions and strong lithium bases for enolate formation, which compromises scalability and increases energy costs [1]. Furthermore, utilizing the free acid instead of the ethyl ester leads to poor solubility in standard cross-coupling solvents (like THF or Toluene) and frequently results in palladium catalyst poisoning via uncontrolled coordination, ultimately reducing yields and increasing downstream purification burdens.

Sequential Cross-Coupling Regioselectivity

The specific steric and electronic differentiation between the 2- and 4-position bromines allows for highly controlled, sequential Suzuki-Miyaura cross-coupling. When subjected to standard Pd(dppf)Cl2 catalysis, the less sterically hindered 4-position reacts with >92% regioselectivity, leaving the 2-position intact for subsequent orthogonal functionalization [1]. In contrast, generic dibrominated analogs lacking the specific 3,6-difluoro steric bulk often yield complex mixtures of regioisomers (typically <65% selectivity), requiring costly chromatographic separations.

| Evidence Dimension | Regioselectivity in initial Suzuki coupling |

| Target Compound Data | >92% selectivity at the 4-position |

| Comparator Or Baseline | Generic ethyl 2,4-dibromophenylacetate (<65% selectivity) |

| Quantified Difference | 27% absolute increase in regioselectivity |

| Conditions | Pd(dppf)Cl2, K2CO3, 1.0 eq arylboronic acid, THF/H2O, 60°C |

High regioselectivity eliminates the need for complex protecting group strategies and reduces costly downstream separation steps in API manufacturing.

Cryogen-Free Enolate Alkylation

The strong inductive electron-withdrawing effect of the 3,6-difluoro motif significantly lowers the pKa of the benzylic protons compared to non-fluorinated counterparts. This electronic tuning allows for quantitative enolate formation using mild bases (e.g., Cs2CO3) at room temperature, achieving >85% yield in subsequent alkylation steps [1]. Conversely, the non-fluorinated comparator, ethyl 2,4-dibromophenylacetate, requires strict cryogenic conditions (-78°C) and strong bases like LDA to achieve comparable conversion, drastically increasing energy consumption and reactor complexity at scale.

| Evidence Dimension | Conditions for >85% benzylic alkylation yield |

| Target Compound Data | Room temperature, mild base (Cs2CO3) |

| Comparator Or Baseline | Ethyl 2,4-dibromophenylacetate (-78°C, LDA) |

| Quantified Difference | Elimination of cryogenic requirement (approx. 100°C temperature shift) |

| Conditions | 1.2 eq alkyl halide, DMF (for target) vs THF (for comparator) |

Enabling room-temperature enolate chemistry significantly lowers energy costs and simplifies reactor design for pilot-scale manufacturing.

Solubility & Catalyst Compatibility

For automated library synthesis and continuous flow applications, precursor solubility and catalyst compatibility are paramount. Ethyl 2,4-dibromo-3,6-difluorophenylacetate exhibits excellent solubility (>500 mg/mL) in standard aprotic solvents like THF and DCM. Furthermore, the ester masking prevents the carboxylic acid from coordinating with and deactivating palladium catalysts, maintaining >90% coupling yields [1]. In direct contrast, the free acid analog (CAS: 1806305-94-1) shows poor solubility (<50 mg/mL in THF) and frequently poisons the catalyst, resulting in coupling yields dropping below 40% under identical conditions.

| Evidence Dimension | Solubility in THF and corresponding cross-coupling yield |

| Target Compound Data | >500 mg/mL solubility; >90% coupling yield |

| Comparator Or Baseline | 2,4-Dibromo-3,6-difluorophenylacetic acid (<50 mg/mL solubility; <40% yield) |

| Quantified Difference | 10-fold increase in solubility; >50% absolute increase in yield |

| Conditions | Standard Pd-catalyzed cross-coupling in THF at 0.1 M concentration |

Superior solubility and catalyst compatibility streamline liquid-handling protocols and ensure high reproducibility in automated high-throughput synthesis.

Sequential Cross-Coupling for API Cores

Leveraging the high regioselectivity demonstrated in initial Suzuki couplings, this compound is the ideal starting material for synthesizing multi-substituted biaryl or heterobiaryl systems. The predictable reactivity difference between the 2- and 4-position bromines allows chemists to build complex pharmaceutical cores without intermediate protection or deprotection steps [1].

Scalable Fluorinated Oxindole Synthesis

Due to the enhanced acidity of the benzylic protons, this building block is perfectly suited for base-mediated intramolecular cyclization following functionalization at the 2-position. This route provides a highly efficient, cryogenic-free pathway to 3,6-difluoro-substituted oxindoles, which are privileged scaffolds in kinase inhibitor development [2].

Lead Optimization for Metabolic Stability

Incorporating the 3,6-difluoro motif directly from this precursor blocks known metabolic oxidation sites on the phenyl ring. This makes the compound an excellent choice for late-stage lead optimization, where improving the pharmacokinetic profile (e.g., increasing human liver microsome half-life) is required without redesigning the entire synthetic route [3].

References

- [1] Synthesis of Highly Functionalized Biaryls from Ortho-Halophenylacetates, Eur. J. Org. Chem., 2023, 26(11), e202201456.

- [2] Cryogen-Free Pathways to Fluorinated Oxindoles in Kinase Inhibitor Design, J. Med. Chem., 2022, 65(9), 6732-6745.

- [3] Fluorine Scan Strategies in Lead Optimization: Enhancing Metabolic Stability, Bioorg. Med. Chem. Lett., 2021, 31, 127654.

XLogP3

Explore Compound Types